molecular formula C12H13ClN2O2S B8048540 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B8048540
M. Wt: 284.76 g/mol
InChI Key: DLRNJQDBDOVGAL-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-halo acid. For example, the reaction of 2-mercaptoacetic acid with α-chloroacetic acid under basic conditions can yield the thiazolidine-2,4-dione core structure.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. For instance, the reaction of the thiazolidine-2,4-dione with 2-bromoethylamine can result in the formation of the desired aminoethyl-substituted thiazolidine.

    Attachment of Chlorobenzyl Group: The chlorobenzyl group can be attached via a Friedel-Crafts alkylation reaction. This involves the reaction of the aminoethyl-substituted thiazolidine with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the carbonyl groups in the thiazolidine ring. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The aminoethyl and chlorobenzyl groups can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Acyl chlorides, anhydrides, Lewis acids, basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes. Thiazolidinediones are known for their insulin-sensitizing properties.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to glucose and lipid metabolism.

    Pathways Involved: Activation of PPARs leads to increased insulin sensitivity, reduced inflammation, and improved lipid profiles. The compound may also modulate other signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent. It shares a similar mechanism of action but differs in its specific substituents.

    Pioglitazone: Also a thiazolidinedione with antidiabetic properties. It has a different substitution pattern on the thiazolidine ring.

Uniqueness

3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of aminoethyl and chlorobenzyl groups This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones

Properties

IUPAC Name

3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10/h1-4,10H,5-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRNJQDBDOVGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=O)S2)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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